molecular formula C15H14N4O2S B2713816 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421523-32-1

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2713816
CAS RN: 1421523-32-1
M. Wt: 314.36
InChI Key: BTVJGILMVJABHU-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyranothiazole ring .


Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring that consists of a benzene ring and an imidazole ring. The pyranothiazole ring is a heterocyclic compound that contains oxygen, nitrogen, and sulfur atoms .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions, particularly due to the presence of the imidazole ring . Similarly, pyranothiazole derivatives can undergo a variety of chemical transformations .

Scientific Research Applications

Antitumor Activity

The compound has demonstrated promising antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cell lines. For instance, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest its potential as an antitumor agent.

Antiproliferative Effects

Conjugates containing the (3-(1H-benzo[d]imidazol-2-yl)) moiety have been synthesized and evaluated for their antiproliferative activity. These compounds were tested on human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa). The results indicate that certain derivatives exhibit significant antiproliferative effects .

Dye Sensitization for Solar Cells

Emerging research explores imidazole-based dyes for solar cells. These dyes enhance light absorption and electron transfer in photovoltaic devices. Investigating the photophysical properties of this compound could contribute to efficient dye-sensitized solar cells.

Future Directions

Given the biological activity of many benzimidazole and pyranothiazole derivatives, this compound could be of interest for further study, particularly in the field of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJGILMVJABHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

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